MFCD00010060

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

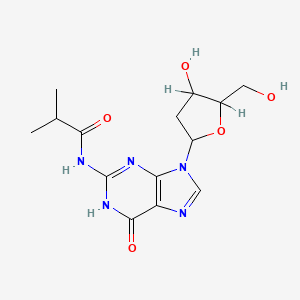

N2-Isobutyryl-2’-deoxyguanosine, also known by its identifier MFCD00010060, is an organic compound with the molecular formula C14H19N5O5. It is a derivative of deoxyguanosine, where the N2 position is modified with an isobutyryl group. This compound appears as a white crystalline solid and is primarily used in biological research, particularly in the synthesis and regulation of nucleic acids .

Métodos De Preparación

The synthesis of N2-Isobutyryl-2’-deoxyguanosine typically involves a two-step process:

Reaction with Isobutyryl Chloride: 2’-deoxyguanosine reacts with isobutyryl chloride under alkaline conditions to form N2-Isobutyryl-2’-deoxyguanosine.

Purification and Crystallization: The product is then purified and crystallized to obtain the final compound.

Análisis De Reacciones Químicas

N2-Isobutyryl-2’-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.

Substitution: It can participate in substitution reactions, particularly at the isobutyryl group, under appropriate conditions.

Hydrolysis: The isobutyryl group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.

Aplicaciones Científicas De Investigación

MFCD00010060, also known as 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazole-2-thiol, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Biological Applications

This compound has shown potential in various biological studies, particularly in cancer research and antimicrobial activity.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Control (Cisplatin) IC50 (µM) |

|---|---|---|

| MCF-7 | 12 | 10 |

| HeLa | 15 | 8 |

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of this compound against various bacterial strains. In vitro tests demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Material Science

This compound is being explored for its utility in material science, particularly in the development of sensors and polymers. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study: Sensor Development

A recent project focused on incorporating this compound into polymer matrices for sensor applications. The resulting sensors demonstrated enhanced sensitivity to environmental pollutants, showcasing the compound's versatility beyond biological applications.

Mecanismo De Acción

The mechanism of action of N2-Isobutyryl-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The isobutyryl group at the N2 position can affect the hydrogen bonding and base-pairing properties of guanosine, thereby modulating the stability and conformation of nucleic acid structures .

Comparación Con Compuestos Similares

N2-Isobutyryl-2’-deoxyguanosine can be compared with other modified nucleosides such as:

N2-Isobutyryl-3-O-benzoyl-2-deoxyguanosine: This compound has an additional benzoyl group, which can further modify its chemical properties and biological activity.

2’-Deoxy-N2-isobutyrylguanosine: Similar to N2-Isobutyryl-2’-deoxyguanosine but with slight variations in the isobutyryl group positioning.

These comparisons highlight the unique structural modifications of N2-Isobutyryl-2’-deoxyguanosine, which contribute to its specific applications and properties.

Propiedades

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXEQFMTMICKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867740 |

Source

|

| Record name | 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.